molecular formula C10H7BrF2N2 B12820948 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole

4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole

Cat. No.: B12820948
M. Wt: 273.08 g/mol
InChI Key: FAYJKBFLOGDVMX-UHFFFAOYSA-N
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Description

4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to an imidazole ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to form strong carbon-fluorine bonds. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole typically involves the introduction of the bromodifluoromethyl group into the imidazole ring. One common method is the reaction of 2-phenyl-1H-imidazole with bromodifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromodifluoromethyl)-2-phenyl-1H-imidazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C10H7BrF2N2

Molecular Weight

273.08 g/mol

IUPAC Name

5-[bromo(difluoro)methyl]-2-phenyl-1H-imidazole

InChI

InChI=1S/C10H7BrF2N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

FAYJKBFLOGDVMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)Br

Origin of Product

United States

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